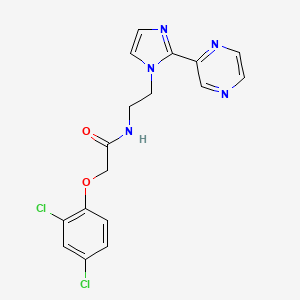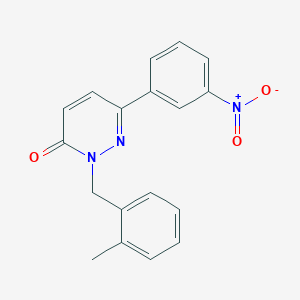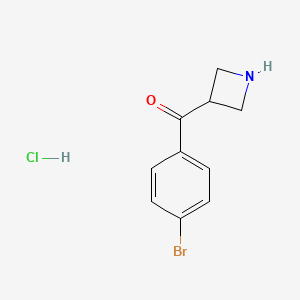
4-(tert-Butoxycarbonyl)-1-(6-(diethylamino)pyrimidin-4-yl)piperazine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(tert-Butoxycarbonyl)-1-(6-(diethylamino)pyrimidin-4-yl)piperazine-2-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a diethylamino-substituted pyrimidine ring, and a piperazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxycarbonyl)-1-(6-(diethylamino)pyrimidin-4-yl)piperazine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the pyrimidine ring, and finally the addition of the tert-butoxycarbonyl group. Common reagents used in these reactions include diethylamine, pyrimidine derivatives, and tert-butyl chloroformate. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or N,N-diisopropylethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .
化学反应分析
Types of Reactions
4-(tert-Butoxycarbonyl)-1-(6-(diethylamino)pyrimidin-4-yl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
4-(tert-Butoxycarbonyl)-1-(6-(diethylamino)pyrimidin-4-yl)piperazine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 4-(tert-Butoxycarbonyl)-1-(6-(diethylamino)pyrimidin-4-yl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can be deprotected under acidic conditions, revealing the active form of the compound that can then interact with its target. The diethylamino group may enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 4-(tert-Butoxycarbonyl)-1-(4-pyridyl)piperazine-2-carboxylic acid
- 4-(tert-Butoxycarbonyl)-1-(6-methylpyrimidin-4-yl)piperazine-2-carboxylic acid
- 4-(tert-Butoxycarbonyl)-1-(6-(dimethylamino)pyrimidin-4-yl)piperazine-2-carboxylic acid
Uniqueness
Compared to similar compounds, 4-(tert-Butoxycarbonyl)-1-(6-(diethylamino)pyrimidin-4-yl)piperazine-2-carboxylic acid is unique due to the presence of the diethylamino group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where enhanced binding affinity and specificity are required.
属性
IUPAC Name |
1-[6-(diethylamino)pyrimidin-4-yl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O4/c1-6-21(7-2)14-10-15(20-12-19-14)23-9-8-22(11-13(23)16(24)25)17(26)27-18(3,4)5/h10,12-13H,6-9,11H2,1-5H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJKHHHXFPGDSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=NC(=C1)N2CCN(CC2C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-cyclohexyl-5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2399631.png)



![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2399637.png)



![7-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2399643.png)
![2-(2,4-dimethylphenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2399646.png)
